molecular formula C14H10ClFO2 B1393917 2-[(4-Fluorobenzyl)oxy]benzoyl chloride CAS No. 926025-98-1

2-[(4-Fluorobenzyl)oxy]benzoyl chloride

Cat. No. B1393917
M. Wt: 264.68 g/mol
InChI Key: DOFDTXAQCBJEKR-UHFFFAOYSA-N
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Description

“2-[(4-Fluorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H10ClFO2 . It is a specialty product used in proteomics research .

Scientific Research Applications

  • Synthesis of Quinazolinones : 2-Fluoro substituted benzoyl chlorides, like 2-[(4-Fluorobenzyl)oxy]benzoyl chloride, are used in the synthesis of 4(3H)-quinazolinones. This synthesis involves cyclocondensation with 2-amino-N-heterocycles, forming products that show moderate activity against tumor cell lines (Deetz et al., 2001).

  • Intermediate in Drug Synthesis : The compound is instrumental in synthesizing intermediates for drugs like prasugrel. Modified synthetic methods involving related compounds have shown high efficiency and are feasible for industrial production (Zheng Min, 2013).

  • Derivative Formation for Drug Analysis : Derivatives of the compound, like fluorobenzyl derivatives, are synthesized for drug analysis using mass spectrometry. These derivatives aid in the measurement of certain drugs in plasma (Murray et al., 1985).

  • Synthesis of Benzoyl Peroxide : In synthesizing benzoyl peroxide, a product with widespread applications in bleaching agents and acne medication, derivatives of benzoyl chloride play a crucial role. The synthesis involves transforming bromobenzene into an acid chloride, with benzoyl peroxide being a target molecule of interest due to its wide applications (Her et al., 2014).

  • Synthesis of Cellulose Benzoates : In the synthesis of cellulose benzoates, benzoyl chlorides are used. These cellulose derivatives are synthesized by homogeneous acylation with benzoyl chlorides in an ionic liquid, without any catalysts. This method has shown to be effective in producing cellulose benzoates with varying degrees of substitution (Zhang et al., 2009).

  • Annulative Coupling for Phenanthrene Derivatives : 2-Arylbenzoyl chlorides undergo annulative coupling with internal alkynes in the presence of catalysts to selectively produce phenanthrene derivatives. This process is important in organic synthesis and material science (Nagata et al., 2014).

Safety And Hazards

The safety data sheet for a related compound, “Benzoyl chloride”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-14(17)12-3-1-2-4-13(12)18-9-10-5-7-11(16)8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFDTXAQCBJEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorobenzyl)oxy]benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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